molecular formula C15H15NO4S2 B14547568 4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate CAS No. 62262-42-4

4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate

Cat. No.: B14547568
CAS No.: 62262-42-4
M. Wt: 337.4 g/mol
InChI Key: NVBKQTYYNSBQPT-UHFFFAOYSA-N
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Description

4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate is a chemical compound known for its unique structure and properties It consists of a phenylcarbamoyl group attached to a sulfanylphenyl ethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a phenylcarbamoyl chloride with a sulfanylphenyl ethanesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylcarbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, dichloromethane, toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylcarbamoyl derivatives.

Scientific Research Applications

4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of ethanesulfonate.

    4-[(Phenylcarbamoyl)sulfanyl]phenyl benzenesulfonate: Contains a benzenesulfonate group.

    4-[(Phenylcarbamoyl)sulfanyl]phenyl propanesulfonate: Features a propanesulfonate group.

Uniqueness

4-[(Phenylcarbamoyl)sulfanyl]phenyl ethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonate group provides solubility and stability advantages over other sulfonate derivatives, making it a valuable compound for various applications.

Properties

CAS No.

62262-42-4

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

[4-(phenylcarbamoylsulfanyl)phenyl] ethanesulfonate

InChI

InChI=1S/C15H15NO4S2/c1-2-22(18,19)20-13-8-10-14(11-9-13)21-15(17)16-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

NVBKQTYYNSBQPT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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